molecular formula C20H24N2O4S B492840 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690962-49-3

3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B492840
CAS No.: 690962-49-3
M. Wt: 388.5g/mol
InChI Key: DNAJFDBWXWTURG-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a methoxy group and a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

    Attachment of the Piperidine Derivative: The piperidine moiety is introduced through an amide coupling reaction, using 2-methylpiperidine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide.

    Reduction: Formation of 3-methoxy-N-(4-(2-methylpiperidin-1-yl)phenyl)benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-methoxy-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide: Similar structure but without the methyl group on the piperidine ring.

Uniqueness

The presence of both the methoxy group and the 2-methylpiperidine moiety in 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.

Properties

IUPAC Name

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-6-3-4-13-22(15)20(23)16-9-11-17(12-10-16)21-27(24,25)19-8-5-7-18(14-19)26-2/h5,7-12,14-15,21H,3-4,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAJFDBWXWTURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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